REACTION_CXSMILES
|
[Cl-:1].[Al+3].[Cl-:3].[Cl-].[Cl:5][C:6]1[CH:7]=[C:8]([C:13](F)(F)F)[CH:9]=[CH:10][C:11]=1[Cl:12].[OH2:17].C(O)C.[C:21]1(C)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>ClC1C=CC=CC=1Cl>[Cl:5][C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][C:11]=1[Cl:12])[C:13]([C:23]1[CH:24]=[CH:25][C:26]([Cl:1])=[C:21]([Cl:3])[CH:22]=1)=[O:17] |f:0.1.2.3,6.7|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
ethanol toluene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O.C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 88 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 70° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The reaction contents
|
Type
|
EXTRACTION
|
Details
|
the aqueous portion was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvents were removed on a rotary evaporator (methylene chloride)
|
Type
|
DISTILLATION
|
Details
|
followed by a bulb-to-bulb distillation
|
Type
|
CUSTOM
|
Details
|
to remove most of the dichlorobenzene (85° C., 10 torr)
|
Type
|
ADDITION
|
Details
|
Aqueous ethanol (U.S. Industrial Chemical Company, special denatured ethanol, 10% water added, 100 ml. total) was added to the reaction product
|
Type
|
TEMPERATURE
|
Details
|
the contents of the flask were refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the solid was collected
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
to give a whitish solid (25.7 g., 80% yield)
|
Reaction Time |
88 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=O)C2=CC(=C(C=C2)Cl)Cl)C=CC1Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |